molecular formula C18H20N4O3 B2830038 4-(1,3-dioxoisoindolin-2-yl)-N-(1-isopropyl-1H-pyrazol-5-yl)butanamide CAS No. 1371461-33-4

4-(1,3-dioxoisoindolin-2-yl)-N-(1-isopropyl-1H-pyrazol-5-yl)butanamide

Cat. No.: B2830038
CAS No.: 1371461-33-4
M. Wt: 340.383
InChI Key: OUXHTCDQPOKYFS-UHFFFAOYSA-N
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Description

4-(1,3-dioxoisoindolin-2-yl)-N-(1-isopropyl-1H-pyrazol-5-yl)butanamide is a synthetic organic compound that belongs to the class of phthalimides. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-dioxoisoindolin-2-yl)-N-(1-isopropyl-1H-pyrazol-5-yl)butanamide typically involves the following steps:

    Formation of the Phthalimide Core: This can be achieved by reacting phthalic anhydride with ammonia or a primary amine.

    Attachment of the Butanamide Chain: The phthalimide core is then reacted with a butanoyl chloride derivative under basic conditions to form the butanamide chain.

    Introduction of the Pyrazole Moiety:

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the phthalimide core, potentially leading to the formation of amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(1,3-dioxoisoindolin-2-yl)-N-(1-isopropyl-1H-pyrazol-5-yl)butanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Thalidomide: Another phthalimide derivative known for its immunomodulatory and anti-inflammatory properties.

    Lenalidomide: A derivative of thalidomide with enhanced anticancer activity.

    Pomalidomide: Similar to lenalidomide, used in the treatment of multiple myeloma.

Uniqueness

4-(1,3-dioxoisoindolin-2-yl)-N-(1-isopropyl-1H-pyrazol-5-yl)butanamide is unique due to its specific structural features, such as the combination of the phthalimide core with the pyrazole ring and the butanamide chain. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

4-(1,3-dioxoisoindol-2-yl)-N-(2-propan-2-ylpyrazol-3-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c1-12(2)22-15(9-10-19-22)20-16(23)8-5-11-21-17(24)13-6-3-4-7-14(13)18(21)25/h3-4,6-7,9-10,12H,5,8,11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUXHTCDQPOKYFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC=N1)NC(=O)CCCN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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